(1S,2S)-2-fluorocyclopropanamine tosylate
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Overview
Description
(1S,2S)-2-fluorocyclopropanamine tosylate is a chemical compound that features a cyclopropane ring substituted with a fluorine atom and an amine group The tosylate group is a common protecting group in organic synthesis, which enhances the compound’s stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-fluorocyclopropanamine tosylate typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the fluorine atom and the amine group. One common method involves the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions to introduce the fluorine atom. The amine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-fluorocyclopropanamine tosylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tosylate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1S,2S)-2-fluorocyclopropanamine tosylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-fluorocyclopropanamine tosylate involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-cyclohexane-1,2-diamine: A similar compound with a cyclohexane ring instead of a cyclopropane ring.
(1S,2S)-2-fluorocyclopropanamine: The non-tosylated version of the compound.
Cyclopropanamine derivatives: Other derivatives with different substituents on the cyclopropane ring.
Uniqueness
(1S,2S)-2-fluorocyclopropanamine tosylate is unique due to the presence of both the fluorine atom and the tosylate group, which confer distinct reactivity and stability properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S,2S)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWZMHVPMZXIRU-AFIKBKPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H]([C@H]1F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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